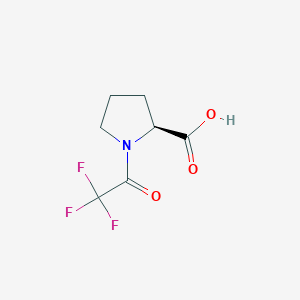
1-(Trifluoroacetyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoroacetyl)-L-proline is a compound that features a trifluoroacetyl group attached to the amino acid L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoroacetyl)-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows: [ \text{L-Proline} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. Advanced techniques like chromatography and crystallization are often employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoroacetyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the trifluoroacetyl group or other functional groups in the molecule.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Trifluoroacetyl)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Trifluoroacetyl)-L-proline exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can act as an electron-withdrawing group, influencing the reactivity of the molecule. This can affect enzyme binding and activity, making the compound useful in the design of enzyme inhibitors.
Comparación Con Compuestos Similares
1-(Trifluoroacetyl)-D-proline: Similar structure but with the D-enantiomer of proline.
1-(Trifluoroacetyl)-glycine: Similar trifluoroacetyl group but attached to glycine instead of proline.
1-(Trifluoroacetyl)-alanine: Similar trifluoroacetyl group but attached to alanine.
Uniqueness: 1-(Trifluoroacetyl)-L-proline is unique due to the presence of the trifluoroacetyl group on the L-proline backbone. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H8F3NO3 |
|---|---|
Peso molecular |
211.14 g/mol |
Nombre IUPAC |
(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)/t4-/m0/s1 |
Clave InChI |
PHJVUZNDIHXSDI-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


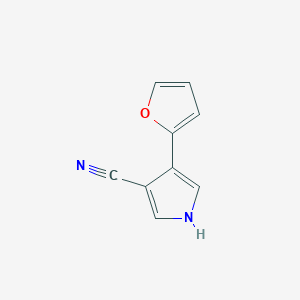

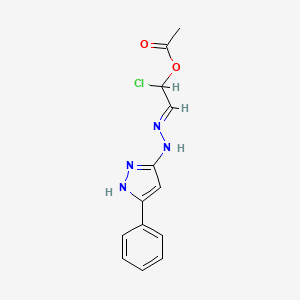
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
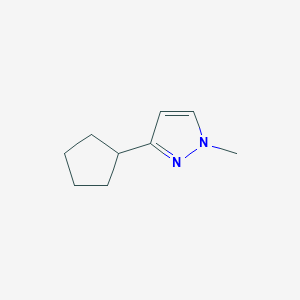

![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)
![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)
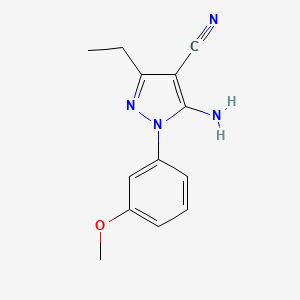

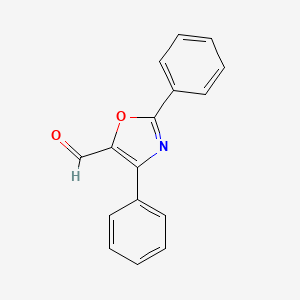
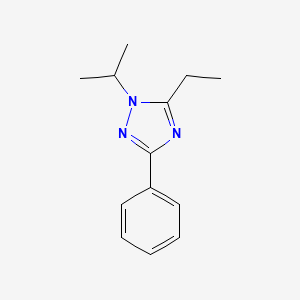
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
